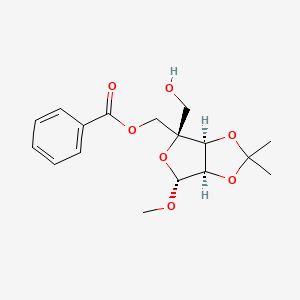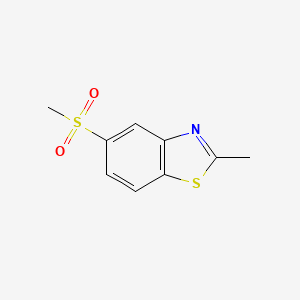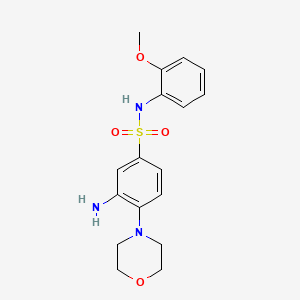
3-Amino-N-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide
Overview
Description
The compound “4-Amino-N-(3-chlorophenyl)benzenesulfonamide” is similar to the one you’re asking about . It has a molecular formula of C12H11ClN2O2S . Another similar compound is “3-amino-N-(4-chlorophenyl)benzamide” with a molecular formula of C13H11ClN2O .
Molecular Structure Analysis
The molecular structure of “4-Amino-N-(3-chlorophenyl)benzenesulfonamide” consists of a benzene ring attached to a sulfonamide group and a 3-chlorophenyl group . The molecular weight is 282.746 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-N-(3-chlorophenyl)benzenesulfonamide” are not fully detailed in the sources I found .Scientific Research Applications
Molecular Structure Analysis :
- Kovalchukova et al. (2013) conducted a study on the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide, using X-ray diffraction and density functional theory. This research is significant for understanding the molecular characteristics and tautomerism of this compound (Kovalchukova et al., 2013).
Photodynamic Therapy for Cancer Treatment :
- A study by Pişkin et al. (2020) highlighted the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited high singlet oxygen quantum yield, indicating potential use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Applications :
- Gupta and Halve (2015) synthesized a series of benzenesulfonamide derivatives and evaluated their antifungal activity. The compounds showed potent antifungal effects against Aspergillus niger and Aspergillus flavus, demonstrating a significant structure-activity relationship (Gupta & Halve, 2015).
Synthesis and Characterization of Derivatives :
- Demircioğlu et al. (2018) focused on the synthesis, X-ray diffraction, and spectroscopic characterization of novel sulfonamide derivatives. The antimicrobial activity of these compounds was also assessed, highlighting their potential in medicinal chemistry (Demircioğlu et al., 2018).
Electrochemical Synthesis Method :
- Mokhtari, Nematollahi, and Salehzadeh (2019) developed a green and tunable pair electrochemical process for synthesizing new benzenesulfonamide derivatives. This method highlights the potential of electrochemistry in organic compound synthesis (Mokhtari, Nematollahi, & Salehzadeh, 2019).
Potential in Photocatalytic Applications :
- Öncül, Öztürk, and Pişkin (2021) synthesized and characterized a zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. This study emphasized its potential in photocatalytic applications due to its photophysical and photochemical properties (Öncül, Öztürk, & Pişkin, 2021).
properties
IUPAC Name |
3-amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c13-8-2-1-3-9(6-8)15-19(17,18)10-4-5-12(16)11(14)7-10/h1-7,15-16H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLCKXQKXHOMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211604 | |
| Record name | 3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
328028-38-2 | |
| Record name | 3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328028-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-trimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3260111.png)




![17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B3260139.png)




![3-Bromo-6-phenylimidazo[1,2-a]pyridine](/img/structure/B3260202.png)

![2-[4-(4-Methylphenyl)-2-phenylimino-1,3-thiazol-3-yl]-1-(4-nitrophenyl)ethanol](/img/structure/B3260218.png)
![[3-Isopropyl-4-(methoxymethoxy)phenyl][2,6-dimethyl-4-(triisopropylsiloxy)phenyl]methanol](/img/structure/B3260220.png)